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molecular formula C4H3Cl2NOS B041748 4,5-Dichloro-2-methyl-4-isothiazolin-3-one CAS No. 26542-23-4

4,5-Dichloro-2-methyl-4-isothiazolin-3-one

Cat. No. B041748
M. Wt: 184.04 g/mol
InChI Key: CVZDIUZSWUDGOP-UHFFFAOYSA-N
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Patent
US04169949

Procedure details

To a suspension of 30.3 g (0.2 mole) of pure and dry 2-methyl-4-isothiazolin-3-one hydrochloride in 200 ml. of ethyl acetate is added over 1 hour, 71 g (1 mole) of chlorine. The reaction exotherms to 55° C. in 1/2 hour and all solid is dissolved after about 3/4 hour. The solution is degassed and evaporated under reduced pressure to give a cream color mush. The mush is shown by TLC (silica/toluene) to contain two major components. Crystallization of the mush from methanol gives 16.8 g of 4,5-dichloro-2-methyl-4-isothiazolin-3-one. Evaporation of the filtrate gives 23.4 of material which is chromatographed on a silica dry column with toluene. The fraction close to the solvent front is extracted and gives 8.8 g of crude product. Recrystallization from methanol gives 6.55 g (13% of white crystalline 2-methyl-4,4,5,5-tetrachloroisothiazolidin-3-one, m.p. 77°-80° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][N:3]1[C:7](=[O:8])[CH:6]=[CH:5][S:4]1.[Cl:9]Cl>C(OCC)(=O)C>[Cl:1][C:6]1[C:7](=[O:8])[N:3]([CH3:2])[S:4][C:5]=1[Cl:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN1SC=CC1=O
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
all solid is dissolved after about 3/4 hour
CUSTOM
Type
CUSTOM
Details
The solution is degassed
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a cream color mush
CUSTOM
Type
CUSTOM
Details
Crystallization of the mush from methanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C(N(SC1Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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